Cyclopentyl(2,4-dichlorophenyl)methanone
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Overview
Description
Cyclopentyl(2,4-dichlorophenyl)methanone is an organic compound with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . It is categorized under aryl ketones and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl(2,4-dichlorophenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentane with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclopentyl(2,4-dichlorophenyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound finds use in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopentyl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(2,5-dichlorophenyl)methanone
- Cyclopentyl(2-chlorophenyl)methanone
- Cyclopentyl(4-chlorophenyl)methanone
Uniqueness
Cyclopentyl(2,4-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for targeted synthesis and specialized applications .
Properties
IUPAC Name |
cyclopentyl-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMDVNAKOGRENU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553810 |
Source
|
Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-81-6 |
Source
|
Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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